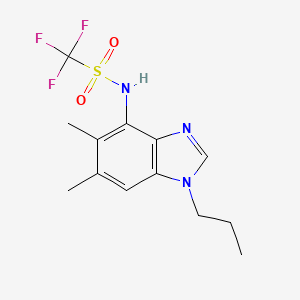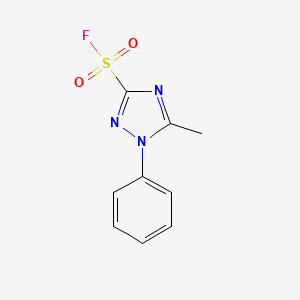
5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazoles often involves the reaction of azides and alkynes, a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is notable for its reliability, regioselectivity, and high yield .Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Wirkmechanismus
Target of Action
Triazole compounds, which include 5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a broad range of biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds, it can be inferred that the compound may have diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride is its high selectivity for specific proteases, which allows for the targeted inhibition of protease activity. This can be particularly useful in studies where the role of specific proteases in cellular processes is being investigated. However, one limitation of this compound is its irreversible inhibition of proteases, which can make it difficult to study the effects of protease inhibition on cellular processes over time.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride. One area of interest is the development of this compound-based protease inhibitors for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, the development of new synthetic methods for this compound could lead to increased yields and purity of the final product.
Synthesemethoden
The synthesis of 5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride involves a multistep process that starts with the reaction of 5-methyl-1-phenyl-1,2,4-triazole-3-thiol with phosphorus oxychloride to form 5-methyl-1-phenyl-1,2,4-triazole-3-thionyl chloride. This intermediate is then reacted with sodium fluoride and sulfur tetrafluoride to form this compound. The overall yield of this process is approximately 50%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound is used as a protease inhibitor to study the function of proteases in various cellular processes. It has also been used as a fluorescent labeling agent for proteins and peptides in proteomic studies. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c1-7-11-9(16(10,14)15)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPECNEDPCLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

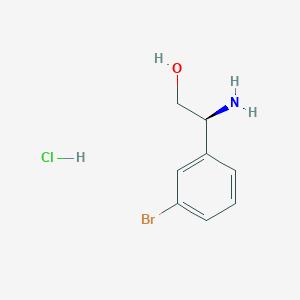
![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
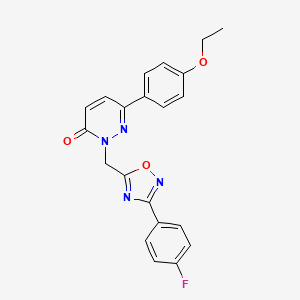
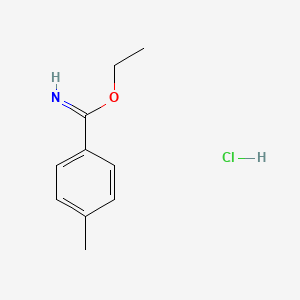
![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
